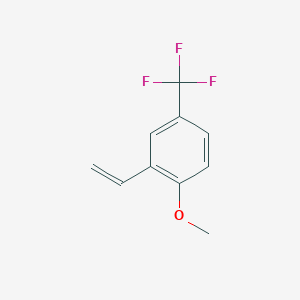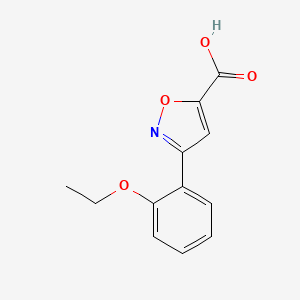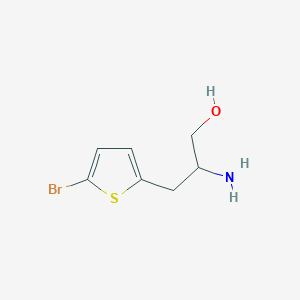
(r)-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of amino, chloro, and difluoro groups in its structure suggests it may have interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available 3-chloro-2,4-difluoroaniline.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Reaction Conditions: Typical reaction conditions may include the use of solvents like ethanol or methanol, and reagents such as sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield imines, while substitution reactions could introduce new functional groups at the chloro or difluoro positions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Protein Interaction: Could be used in studies of protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: May be used in the synthesis of diagnostic agents for imaging or detection of diseases.
Industry
Material Science:
Agriculture: Could be used in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group suggests it could form hydrogen bonds, while the chloro and difluoro groups may participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(3-chlorophenyl)ethan-1-ol: Lacks the difluoro groups, which may affect its reactivity and biological activity.
®-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol: Similar structure but with different substitution pattern, which may influence its chemical properties.
®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol: Contains a single fluorine atom, potentially altering its interactions and reactivity.
Uniqueness
The unique combination of amino, chloro, and difluoro groups in ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8ClF2NO |
|---|---|
Poids moléculaire |
207.60 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
Clé InChI |
UOYLTWDKRWFKNQ-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=C(C(=C1[C@H](CO)N)F)Cl)F |
SMILES canonique |
C1=CC(=C(C(=C1C(CO)N)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)




